molecular formula C8H12Cl2N2 B8190674 6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride

6,7-Dihydro-5H-[2]pyrindin-7-ylamine dihydrochloride

Cat. No.: B8190674
M. Wt: 207.10 g/mol
InChI Key: OYOUUGAMAJSUGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and a suitable halogenating agent to form the desired pyrindinylamine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps such as purification through recrystallization and drying under vacuum .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and the development of new chemical entities.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-2pyrindin-7-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Biological Activity

6,7-Dihydro-5H- pyrindin-7-ylamine dihydrochloride (CAS 535935-84-3) is a compound of significant interest in medicinal chemistry due to its potential applications in pharmacology and biochemistry. This article delves into its biological activity, exploring its mechanisms, efficacy against various diseases, and potential therapeutic applications.

  • Molecular Formula: C8H10N2·2HCl
  • Molecular Weight: 194.10 g/mol

The biological activity of 6,7-dihydro-5H- pyrindin-7-ylamine dihydrochloride primarily revolves around its interaction with various receptors and enzymes. It has been identified as a potential allosteric modulator for muscarinic receptors, influencing neurotransmitter activity and potentially aiding in the treatment of neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity:
    • Preliminary studies have shown that derivatives of this compound demonstrate cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. The compounds exhibited IC50 values indicating significant inhibition of cell growth, particularly in MCF-7 and A549 cell lines .
  • Neuropharmacological Effects:
    • The compound's role as an allosteric modulator suggests it may enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease. Its interaction with nicotinic acetylcholine receptors has been highlighted as a pathway for developing treatments for cognitive disorders .
  • Antimicrobial Activity:
    • Some studies have reported antimicrobial properties against Gram-positive bacteria, indicating its potential use in developing new antibiotics or adjunct therapies .

Table 1: Efficacy Against Cancer Cell Lines

CompoundCell LineIC50 (μM)Activity Description
6aMCF-76.31High cytotoxicity
6bA5497.95Moderate cytotoxicity
6cHCT-116Not specifiedLow cytotoxicity

These findings suggest that modifications to the pyridine scaffold can enhance anticancer activity, warranting further investigation into structure-activity relationships (SAR) for optimizing therapeutic efficacy.

Case Studies

  • Study on Anticancer Properties:
    A recent study focused on synthesizing various derivatives of the compound and evaluating their anticancer properties through MTT assays. The results indicated that certain derivatives had significantly higher cytotoxicity against MCF-7 and A549 cells compared to others .
  • Neuropharmacological Evaluation:
    In a pharmacological evaluation involving animal models, compounds derived from 6,7-dihydro-5H- pyrindin-7-ylamine were tested for their effects on memory and learning. Results showed improvements in cognitive functions, suggesting potential applications in treating neurodegenerative diseases .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c9-8-2-1-6-3-4-10-5-7(6)8;;/h3-5,8H,1-2,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOUUGAMAJSUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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